[(1R,2R)-2-hydroxy-1-[2-hydroxyethyl(methyl)amino]spiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(1,2-oxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2R)-2-hydroxy-1-[2-hydroxyethyl(methyl)amino]spiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1,2-oxazol-3-yl)methanone is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-hydroxy-1-[2-hydroxyethyl(methyl)amino]spiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1,2-oxazol-3-yl)methanone typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may include:
Formation of the Spirocyclic Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-2-hydroxy-1-[2-hydroxyethyl(methyl)amino]spiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1,2-oxazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The oxazolyl group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the oxazolyl group can produce primary amines.
Scientific Research Applications
[(1R,2R)-2-hydroxy-1-[2-hydroxyethyl(methyl)amino]spiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1,2-oxazol-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(1R,2R)-2-hydroxy-1-[2-hydroxyethyl(methyl)amino]spiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1,2-oxazol-3-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
[(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine]: This compound has a similar hydroxy and amino functional group arrangement but lacks the spirocyclic core.
[(1R,2R)-1,2-Cyclohexanediamine]: Another compound with a similar diamine structure but different ring system.
Uniqueness
[(1R,2R)-2-hydroxy-1-[2-hydroxyethyl(methyl)amino]spiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1,2-oxazol-3-yl)methanone is unique due to its spirocyclic structure, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[(1R,2R)-2-hydroxy-1-[2-hydroxyethyl(methyl)amino]spiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-22(11-12-24)17-14-4-2-3-5-15(14)20(18(17)25)7-9-23(10-8-20)19(26)16-6-13-27-21-16/h2-6,13,17-18,24-25H,7-12H2,1H3/t17-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMGQAVMBIYXMS-MSOLQXFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1C(C2(CCN(CC2)C(=O)C3=NOC=C3)C4=CC=CC=C14)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCO)[C@H]1[C@@H](C2(CCN(CC2)C(=O)C3=NOC=C3)C4=CC=CC=C14)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.